molecular formula C25H28Cl2N2 B1209014 Meclizine Monohydrochloride CAS No. 36236-67-6

Meclizine Monohydrochloride

Número de catálogo: B1209014
Número CAS: 36236-67-6
Peso molecular: 427.4 g/mol
Clave InChI: GJNMJOHYRWHJQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meclizine Monohydrochloride is a piperazine derivative antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is sold under various brand names, including Bonine and Antivert . This compound works by blocking histamine H1 receptors, thereby reducing the effects of histamine in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Meclizine Monohydrochloride can be synthesized through several methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In industrial settings, meclizine hydrochloride is often produced using a solid dispersion technique to enhance its solubility and dissolution rate . This involves the preparation of solid dispersions using carriers like mannitol through fusion methods. The resulting solid dispersion is then formulated into fast-dissolving tablets for oral administration .

Análisis De Reacciones Químicas

Types of Reactions

Meclizine Monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and halogen-substituted meclizine hydrochloride .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Management of Motion Sickness
Meclizine is widely recognized for its effectiveness in treating nausea, vomiting, and dizziness associated with motion sickness. It acts as an antagonist to the histamine H1 receptor, which plays a crucial role in the vestibular system's response to motion stimuli. Clinical studies have demonstrated that meclizine significantly reduces symptoms of motion sickness in various populations, including travelers and patients prone to seasickness .

2. Treatment of Vertigo
In addition to motion sickness, meclizine is used to manage vertigo related to vestibular disorders such as Meniere’s disease and labyrinthitis. Its efficacy in alleviating vertiginous symptoms has been documented in multiple studies, confirming its role in improving patient quality of life .

3. Anti-Eczema Activity
Recent research has explored the potential for meclizine to exhibit anti-eczema properties. A study formulated meclizine ointment and assessed its efficacy against eczema, revealing promising results that warrant further investigation into its dermatological applications .

Pharmacological Insights

Mechanism of Action
Meclizine's pharmacological action primarily involves the blockade of H1 receptors in the central nervous system, which inhibits the signaling pathways responsible for nausea and vomiting. This action is complemented by its ability to reduce labyrinth excitability, thus mitigating vertigo symptoms .

Pharmacokinetics
The pharmacokinetic profile of meclizine indicates an onset of action approximately 1 hour post-administration, with effects lasting between 8 to 24 hours. The compound is metabolized predominantly by the CYP2D6 enzyme, which can lead to variability in drug response among individuals due to genetic polymorphisms .

Research Applications

1. Formulation Studies
Meclizine has been utilized as a model compound in pharmaceutical formulation studies aimed at enhancing bioavailability and solubility. Novel formulations such as sublingual tablets have been developed to provide rapid onset of action for patients requiring immediate relief from nausea and vertigo .

2. Drug Development
As a piperazine derivative, meclizine serves as a reference compound in the development of new antihistamines and related pharmacological agents. Its structural characteristics make it a valuable subject for studies focusing on drug-receptor interactions and antihistamine efficacy.

Case Studies

Clinical Efficacy in Motion Sickness
A clinical study involving subjects with varying susceptibility to seasickness reported that after administration of meclizine, a significant majority experienced relief from symptoms. The study concluded that meclizine is effective in both regular and occasional seasickness cases .

In-Silico Studies on Anti-Eczema Activity
Another research initiative utilized in-silico methods to predict meclizine's potential anti-eczema activity. The findings suggested that meclizine could serve as a therapeutic agent for managing atopic dermatitis, highlighting its versatility beyond traditional uses .

Summary Table: Applications of Meclizine Monohydrochloride

Application Area Description Supporting Evidence
Motion SicknessEffective treatment for nausea and vomiting due to motion stimuliClinical studies
VertigoManagement of vertigo associated with vestibular disordersClinical efficacy reports
Dermatological UsePotential anti-eczema activity demonstrated through formulation studiesRecent research findings
Pharmacological ResearchUsed as a model compound for developing new antihistaminesStructural studies

Comparación Con Compuestos Similares

Similar Compounds

    Diphenhydramine: Another antihistamine used to treat motion sickness and allergies.

    Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

    Cyclizine: An antihistamine with similar antiemetic properties.

Uniqueness

Meclizine Monohydrochloride is unique in its relatively long duration of action and lower incidence of drowsiness compared to other antihistamines like diphenhydramine . It is also preferred for its effectiveness in treating vertigo associated with vestibular disorders .

Actividad Biológica

Meclizine Monohydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity is characterized by its antagonistic effects on histamine H1 receptors, which play a crucial role in various physiological responses, including nausea and vestibular function. This article provides a comprehensive overview of the biological activity of meclizine, including its pharmacodynamics, mechanism of action, pharmacokinetics, and relevant clinical findings.

Meclizine exerts its effects primarily through the following mechanisms:

  • Histamine H1 Receptor Antagonism : Meclizine blocks the action of histamine at H1 receptors in the central nervous system (CNS), particularly in the vomiting center and chemoreceptor trigger zone (CTZ) located in the medulla. This action helps alleviate nausea and vomiting associated with motion sickness and other vestibular disorders .
  • Anticholinergic Effects : In addition to its antihistaminic properties, meclizine possesses central anticholinergic actions that contribute to its antiemetic effects. These actions may lead to side effects such as drowsiness and dry mouth .
  • Vestibular System Modulation : Research indicates that meclizine may modulate vestibular system activity. It has been shown to inhibit eye movement reflexes related to low accelerations during visual-vestibular tasks, suggesting a central mechanism of action rather than purely sensory-specific pathways .

Pharmacokinetics

The pharmacokinetic profile of meclizine is essential for understanding its therapeutic efficacy:

ParameterValue
Absorption Peak plasma concentration (Cmax) at ~3 hours post-dose .
Half-life Approximately 5-6 hours .
Volume of Distribution Approximately 6.78 ± 3.52 L .
Metabolism Primarily metabolized by CYP2D6; limited human data available .
Elimination Excreted in urine as metabolites and unchanged in feces .

Clinical Findings and Case Studies

Meclizine's efficacy has been demonstrated in various clinical settings:

  • Motion Sickness : A study revisiting meclizine's effects on motion sickness found significant improvements in patients' symptoms, particularly under normal visual-vestibular conditions. However, its efficacy may diminish in high-acceleration environments .
  • Vestibular Migraine Management : Meclizine has been used off-label for managing acute vestibular migraine attacks. A case report highlighted its effectiveness in alleviating severe nausea following the withdrawal from transdermal scopolamine, demonstrating meclizine's role in managing withdrawal symptoms effectively .
  • Achondroplasia Treatment : Recent studies have explored meclizine's potential in promoting bone growth in animal models of achondroplasia. Phase 1 clinical trials indicated that repeated doses were well tolerated among children with this condition, suggesting a novel therapeutic application beyond its traditional use .

Adverse Effects

While meclizine is generally well tolerated, it is associated with several adverse effects:

  • Common side effects include drowsiness, dry mouth, and fatigue due to its CNS penetration.
  • In clinical trials involving children, mild adverse events such as upper abdominal pain and vomiting were reported but resolved spontaneously without serious complications .

Propiedades

Número CAS

36236-67-6

Fórmula molecular

C25H28Cl2N2

Peso molecular

427.4 g/mol

Nombre IUPAC

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

Clave InChI

GJNMJOHYRWHJQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

SMILES canónico

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Key on ui other cas no.

410538-37-3
31884-77-2
1104-22-9
36236-67-6

Números CAS relacionados

569-65-3 (Parent)

Sinónimos

Agyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclizine Monohydrochloride
Reactant of Route 2
Reactant of Route 2
Meclizine Monohydrochloride
Reactant of Route 3
Reactant of Route 3
Meclizine Monohydrochloride
Reactant of Route 4
Reactant of Route 4
Meclizine Monohydrochloride
Reactant of Route 5
Reactant of Route 5
Meclizine Monohydrochloride
Reactant of Route 6
Reactant of Route 6
Meclizine Monohydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.